3-(2,6-Dimethylcyclohexyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dimethylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N It consists of an aniline group attached to a 2,6-dimethylcyclohexyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylcyclohexyl)aniline typically involves the reaction of 2,6-dimethylcyclohexylamine with aniline. One common method includes heating a mixture of 2,6-dimethylcyclohexylamine and phenol in the presence of a palladium catalyst at elevated temperatures (200-400°C) to maintain the reactants in a liquid phase . This process ensures the formation of the desired product with improved reaction rates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as precise temperature control and catalyst recycling, enhances the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,6-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide to form quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives of the compound back to the amine form.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) or peroxymonosulfuric acid (H2SO5) are commonly used oxidizing agents.
Reduction: Zinc (Zn), tin (Sn), or iron (Fe) with hydrochloric acid (HCl) are typical reducing agents.
Substitution: Nitration involves nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation uses halogens like chlorine or bromine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Nitroaniline or halogenated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,6-Dimethylcyclohexyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2,6-Dimethylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. Its aromatic ring allows for resonance stabilization, influencing its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,3-Dimethylcyclohexyl)aniline: Similar structure but with different methyl group positions.
2,6-Dimethylaniline: Lacks the cyclohexyl ring, making it less sterically hindered.
Aniline: The simplest aromatic amine, without any substituents on the ring.
Uniqueness
3-(2,6-Dimethylcyclohexyl)aniline is unique due to its combination of a cyclohexyl ring and aniline group, providing distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C14H21N |
---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
3-(2,6-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-5-3-6-11(2)14(10)12-7-4-8-13(15)9-12/h4,7-11,14H,3,5-6,15H2,1-2H3 |
InChI-Schlüssel |
IFMWZMOWFKIVSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1C2=CC(=CC=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.